molecular formula CHLiO2 B1264860 Lithium formate CAS No. 556-63-8

Lithium formate

Cat. No. B1264860
CAS RN: 556-63-8
M. Wt: 52 g/mol
InChI Key: XKPJKVVZOOEMPK-UHFFFAOYSA-M
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Description

Synthesis Analysis

Lithium formate can be synthesized through various methods, including hydrothermal synthesis and reactions with lithium compounds. Notably, it forms as a byproduct in the synthesis of metal organic frameworks (MOFs) that utilize lithium as a structural component. The synthesis of lithium silicates through solid state reaction, precipitation, and the sol-gel method, for instance, offers insights into processes that may similarly apply to this compound, highlighting the versatility of lithium in forming diverse compounds (Pfeiffer, Bosch, & Bulbulian, 1998).

Molecular Structure Analysis

The molecular structure of this compound has been studied through various spectroscopic and crystallographic methods. Its polymorphism, which includes different crystal structures under varying conditions, is of particular interest. Studies have elucidated the crystal structure of anhydrous this compound, revealing it exists in high-temperature modifications and transforms upon thermal treatment. Such structural insights are crucial for understanding its reactivity and stability under different conditions (Müller, Heyns, Range, & Zabel, 1992).

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its reactivity and utility as a precursor or intermediate in organic synthesis and materials science. Its role in the formylation of organometallic compounds to synthesize aldehydes from Grignard reagents demonstrates its utility in organic chemistry (Bogavac, Arsenijević, Pavlov, & Arsenijević, 1984). Additionally, this compound is involved in the electrochemical performance of metal-organic frameworks for lithium storage, indicating its significance in energy storage applications (Saravanan, Nagarathinam, Balaya, & Vittal, 2010).

Physical Properties Analysis

The physical properties of this compound, such as its piezoelectric behavior in the monohydrate form, are noteworthy. The detailed crystallographic analysis provides insights into its orthorhombic system and tetramolecular unit cell dimensions, contributing to its piezoelectric properties and making it a candidate for various applications in materials science (Rao & Viswamitra, 1971).

Chemical Properties Analysis

The chemical properties of this compound, including its stability and reactivity towards CO2 conversion to formate, underscore its potential in carbon capture technologies and sustainable chemistry. Surface lithium doping on tin catalysts, for example, shows enhanced activity and selectivity for CO2 electroreduction to formate, demonstrating this compound's role in environmental mitigation strategies (Yan, Peng, Yang, Chen, Zhang, Guan, Lv, Wang, Sham, Han, & Zheng, 2021).

Scientific Research Applications

Energy Storage and Batteries

Lithium formate has implications in the realm of energy storage, particularly in battery technology. A study by Hwang, Myung, and Sun (2017) discusses the context of sodium-ion batteries (SIBs) and how these technologies relate to lithium-based systems, highlighting the importance of lithium in advanced battery applications (Hwang, Myung, & Sun, 2017). Similarly, research by Xu et al. (2014) explores lithium metal anodes for rechargeable batteries, underscoring lithium's significance in enhancing battery performance (Xu et al., 2014).

Electrochemical Applications

The electrochemical behavior of lithium, including its interaction with other compounds, is a key area of research. Gofer, Ely, and Aurbach (1992) studied the surface chemistry of lithium in 1,3-dioxolane, finding that this compound is a major species formed in this context (Gofer, Ely, & Aurbach, 1992). Additionally, Adams et al. (2015) researched lithium oxygen batteries and discovered that this compound does not significantly decompose in certain electrolytes, which is crucial for battery stability (Adams et al., 2015).

Medical and Clinical Applications

This compound is also used in medical applications, particularly in dosimetry for radiotherapy. Adolfsson et al. (2012) investigated signal fading in this compound electron paramagnetic resonance (EPR) dosimeters, confirming their stability and suitability for clinical audits in radiotherapy (Adolfsson et al., 2012). Similarly, Antonovic et al. (2009) evaluated a this compound EPR dosimetry system for dose measurements around 192Ir brachytherapy sources, highlighting its effectiveness and potential for clinical use (Antonovic et al., 2009).

Refrigeration Systems

In the context of absorption refrigeration systems, this compound plays a role as well. Lucas, Donate, and Rodríguez (2007) investigated water vapor absorption into mixtures of lithium bromide and organic salts of sodium and potassium, including sodium formate. Their research suggests that these mixtures, including this compound, could be promising for improving the efficiency of refrigeration cycles (Lucas, Donate, & Rodríguez, 2007).

Safety and Hazards

Lithium formate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The future of lithium formate is closely tied to advancements in battery technology. Researchers and manufacturers continuously work towards enhancing lithium-ion batteries’ performance, capacity, and safety . This compound’s role in these advancements is significant, especially in the formation process of lithium-ion battery (LIB) cell production .

Mechanism of Action

Target of Action

Lithium formate primarily targets neurotransmitter systems in the brain, particularly the dopamine and glutamate pathways . It also interacts with inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These targets play crucial roles in mood regulation and neuronal function.

Mode of Action

This compound interacts with its targets resulting in several changes. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly . Furthermore, this compound alters the functionality of the subunits of the dopamine-associated G protein .

Biochemical Pathways

This compound affects several biochemical pathways. It impacts the dopamine pathways by modulating neurotransmission . It also influences the glutamate pathways by enhancing inhibitory neurotransmission . This compound’s action on these pathways leads to neuroprotection .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Factors such as age, body weight, renal function, and drug-drug interactions can influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It preserves neuronal function and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the ion charge, hydration energy, channel size, and functional groups can affect lithium ion selectivity through membranes . Moreover, the rate of lithium oral absorption may be increased by meals .

properties

IUPAC Name

lithium;formate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPJKVVZOOEMPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHLiO2
Source PubChem
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Related CAS

64-18-6 (Parent)
Record name Lithium formate
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DSSTOX Substance ID

DTXSID0060303
Record name Lithium formate
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Molecular Weight

52.0 g/mol
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Physical Description

Liquid, Monohydrate: Colorless or white solid; [Merck Index] Soluble in water (250 g/L); [ChemIDplus]
Record name Formic acid, lithium salt (1:1)
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Record name Lithium formate
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CAS RN

556-63-8
Record name Lithium formate
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Record name Formic acid, lithium salt (1:1)
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Record name Lithium formate
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Record name Lithium formate
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Record name LITHIUM FORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium formate
Reactant of Route 2
Lithium formate
Reactant of Route 3
Lithium formate

Q & A

Q1: What makes lithium formate suitable for dosimetry applications in radiation therapy?

A1: this compound exhibits several properties that make it a promising material for electron paramagnetic resonance (EPR) dosimetry in radiation therapy. These include its high sensitivity to radiation, up to 7 times greater than alanine [], its linear dose response over a wide range (0.2-1000 Gy) [], and its relatively low energy dependence, particularly compared to lithium fluoride dosimeters [, ].

Q2: Can you elaborate on the stability of this compound EPR dosimeters after irradiation?

A3: Research indicates that the EPR signal from this compound remains stable for at least one month after irradiation when stored at a relative air humidity of 33% []. Furthermore, variations in storage temperature below 40°C do not significantly affect the signal stability under these conditions [].

Q3: How does the spatial resolution of EPR images using ammonium formate compare to that of this compound?

A4: Ammonium formate provides enhanced spatial resolution in EPR images compared to this compound. This improvement, approximately a factor of 2.3, is attributed to the narrower EPR peak-to-peak linewidth of ammonium formate (0.64 mT) compared to this compound (1.4 mT) [, ].

Q4: What are the primary radicals formed in this compound upon exposure to ionizing radiation at different temperatures?

A5: When this compound monohydrate crystals are irradiated at 77 K, the primary radicals observed are CO2•– (R1), HCOOH•– (R2), and a geometrically different conformation of R2, denoted as R3 []. At room temperature (295 K), the dominant radical is CO2•–, while after long-term storage, minority formate-centered π-radicals, potentially CO•– or a dimer formed by CO2•– and a formate molecule, become prominent [, ].

Q5: How does the radical formation in this compound vary with different types of radiation and their LET?

A6: The type and energy of radiation, specifically the linear energy transfer (LET), influence radical formation in this compound. Studies using γ rays, protons, and nitrogen ions (LET ranging from 0.2 to 164 keV/µm) showed a decrease in relative effectiveness (EPR reading per dose relative to γ rays) and an increase in EPR linewidth with increasing LET []. This suggests an increase in local radical density with higher LET radiation.

Q6: Has this compound been investigated for its potential in lithium-ion batteries?

A7: Yes, research has explored the electrochemical performance of a metal-organic framework (MOF), Zn3(HCOO)6, containing this compound, for lithium storage in batteries []. The study demonstrated a stable capacity and good cycling stability, suggesting that metal formate frameworks, including those with this compound, could be promising electrode materials for lithium-ion batteries.

Q7: Can this compound be used to measure both gamma and neutron doses in mixed radiation fields?

A8: Yes, a dual dosimeter system combining this compound with L-alanine pellets enables the measurement of both gamma and thermal neutron doses in mixed radiation fields, such as those encountered in boron neutron capture therapy (BNCT) []. This is possible because this compound exhibits sensitivity to thermal neutrons, while L-alanine remains largely insensitive within a specific fluence range.

Q8: Does the isotopic enrichment of lithium in this compound impact its performance in neutron dosimetry?

A9: While 6Li enrichment has been proposed to enhance neutron sensitivity in lithium-based dosimeters, research on natural this compound monohydrate powders demonstrated sufficient sensitivity to thermal neutrons in a BNCT facility []. This suggests that natural isotopic abundance can be adequate for certain applications, eliminating the need for costly enrichment procedures.

Q9: What is the molecular formula and weight of this compound monohydrate?

A9: The molecular formula for this compound monohydrate is LiHCO2·H2O, and its molecular weight is 69.98 g/mol.

Q10: What crystallographic studies have been performed on this compound monohydrate?

A11: Several studies have investigated the crystal structure of this compound monohydrate using X-ray and neutron diffraction techniques. These studies have provided insights into its orthorhombic crystal system, hydrogen bonding networks, and variations in structural parameters determined from different experimental methods [, , ].

Q11: What are the applications of this compound in nonlinear optics?

A12: this compound monohydrate (LFM) crystals exhibit nonlinear optical properties and have been investigated for their potential in laser frequency conversion applications. Studies have demonstrated its ability to generate second and fourth harmonics of neodymium laser radiation, showing promise for use in UV laser systems [, , ].

Q12: How does magnesium sulfate doping affect the properties of this compound monohydrate crystals?

A13: Research has shown that doping this compound monohydrate crystals with magnesium sulfate can influence their physical and optical properties. Specifically, the addition of magnesium sulfate can alter the crystal's morphology, microhardness, laser damage threshold, and second harmonic generation efficiency [].

Q13: What are the decomposition products of this compound in lithium-oxygen (Li-O2) batteries?

A14: Studies using spectroscopic labeling and NMR techniques have identified this compound as a decomposition product of the commonly used Li-O2 battery solvent 1,2-dimethoxyethane (DME) []. This decomposition occurs at low potentials and leads to the formation of this compound and acetate products, highlighting a significant challenge in Li-O2 battery technology.

Q14: Are there any "magic number" clusters observed in the mass spectrometry of this compound?

A15: Mass spectrometry studies, specifically electrospray ionization tandem mass spectrometry (ESI-MS/MS), have revealed the existence of magic number clusters (MNCs) in this compound. The trimer ion, (HCOOLi)3Li+, exhibits enhanced stability and is the most abundant cluster ion observed [, ].

Q15: Can the mineral leaching tail liquor be utilized as an iron source for the preparation of lithium iron phosphate and lithium iron pyrophosphate?

A16: Yes, a novel method utilizes mineral leaching tail liquor as an iron source to synthesize lithium iron phosphate and lithium iron pyrophosphate. This method involves reacting ferric phosphate or pyrophosphate (derived from the tail liquor) with this compound, lithium acetate, or lithium oxalate under specific conditions to obtain the desired lithium iron phosphate materials [].

Q16: How does the solubility of this compound in water change with temperature?

A17: The solubility of this compound monohydrate in water increases with increasing temperature. This relationship has been studied using techniques like laser schlieren, allowing for the determination of thermodynamic properties, such as the solution heat of the crystal [].

Q17: What organic solvents have been investigated for the extractive crystallization of lithium sulfate and this compound?

A18: Studies have explored the use of triethylamine and diisopropylamine for the extractive crystallization of lithium sulfate and this compound from aqueous solutions. These amines selectively extract water at low temperatures, inducing salt precipitation and enabling the separation and potential recovery of the lithium salts [].

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